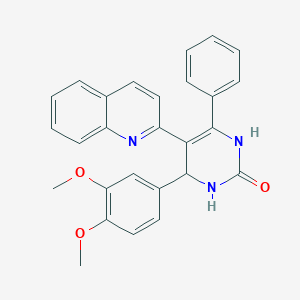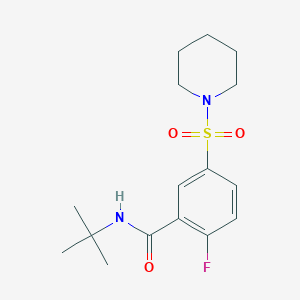
N-allyl-N'-4-biphenylylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-4-biphenylylthiourea, commonly known as ABT, is a chemical compound that has been widely used in scientific research for its various applications. It is a thiourea derivative that has been synthesized by many researchers due to its unique properties. ABT has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of ABT involves the inhibition of cytochrome P450 enzymes. ABT binds to the heme group of cytochrome P450 enzymes, preventing the binding of substrates and the subsequent metabolism of drugs and other xenobiotics. This leads to an increase in the concentration of drugs and other xenobiotics in the body, which can have therapeutic or toxic effects.
Biochemical and Physiological Effects:
ABT has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. ABT has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, ABT has been shown to have cardioprotective effects in animal models of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT has several advantages for lab experiments. It is a selective inhibitor of cytochrome P450 enzymes, which allows for the study of the role of these enzymes in drug metabolism and toxicity. ABT is also a fluorescent probe, which allows for the detection of thiols in biological samples. However, ABT has several limitations for lab experiments. It has a short half-life in vivo, which limits its use in animal studies. Additionally, ABT can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of ABT. One area of research is the development of more potent and selective inhibitors of cytochrome P450 enzymes. Another area of research is the development of ABT-based fluorescent probes for the detection of thiols in biological samples. Additionally, ABT could be used as a tool to study the role of oxidative stress and inflammation in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Métodos De Síntesis
The synthesis of ABT involves the reaction of N-allylthiourea and 4-biphenylcarboxaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to ABT. The reaction is carried out under mild conditions and yields a high purity product. Several modifications have been made to the synthesis method to improve the yield and purity of ABT.
Aplicaciones Científicas De Investigación
ABT has been widely used in scientific research for its various applications. It has been used as a selective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. ABT has also been used as a tool to study the role of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, ABT has been used as a fluorescent probe to detect thiols in biological samples.
Propiedades
IUPAC Name |
1-(4-phenylphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAIAWFYCMJSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)

![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)
![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)

![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5083579.png)

![ethyl [5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5083584.png)
![2-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloroimidazo[1,2-a]pyridine](/img/structure/B5083595.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5083605.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)